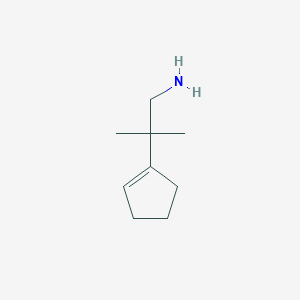
1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, also known as TTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TTA is a member of the azetidine class of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Anticancer Potential
- Thiourea-Azetidine Hybrids : A study by Parmar et al. (2021) focused on designing and synthesizing a series of thiourea compounds with an azetidine moiety, showing promising anticancer activity against various human cancer cell lines. These compounds, particularly 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide, exhibited significant potency against prostate, brain, skin, and kidney cancer cell lines, surpassing the efficacy of Doxorubicin in some cases. These compounds also demonstrated potential as VEGFR-2 inhibitors (Parmar et al., 2021).
Antimicrobial and Antifungal Activities
- Azetidinones Derivatives : Patel and Patel (2017) synthesized derivatives from chalcone, demonstrating antimicrobial activities against bacterial and fungal strains. This research highlights the potential of azetidine compounds in developing new classes of antimicrobial agents (Patel & Patel, 2017).
Drug Development and Molecular Docking
- CXCR2 Antagonist : A publication by Norman (2013) discusses crystalline forms of an azetidine compound, a CXCR2 chemokine receptor antagonist. This compound is useful in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) (Norman, 2013).
Antiviral Applications
- Trifluoromethyl Derivatives : Lin, Chai, and Prusoff (1976) studied 5-trifluoromethyl derivatives, demonstrating antiviral and antineoplastic potential. The research highlights the therapeutic index improvement by altering chemical structures (Lin et al., 1976).
Azetidine Synthesis and Derivatives
- Gram-Scale Synthesis : Ji, Wojtas, and Lopchuk (2018) focused on synthesizing protected 3-haloazetidines on a gram-scale. These compounds are important in medicinal chemistry for creating high-value azetidine derivatives, demonstrating the versatility of azetidine in drug development (Ji et al., 2018).
Propiedades
IUPAC Name |
1-thiophen-2-ylsulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S2/c10-9(11,12)6-16-7-4-13(5-7)18(14,15)8-2-1-3-17-8/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYSHLRGFVNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


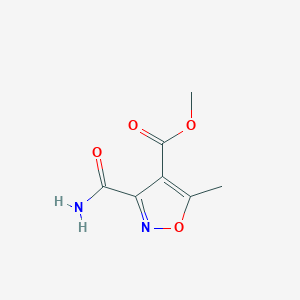
![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)
![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)
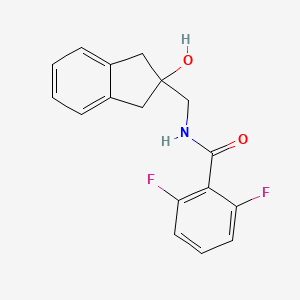
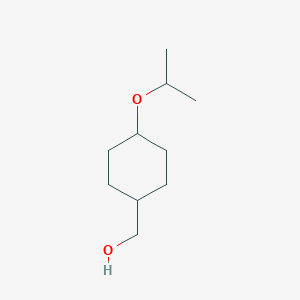
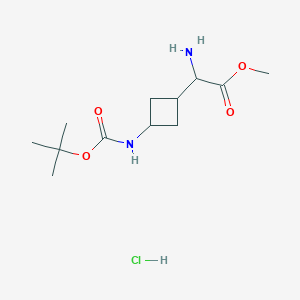
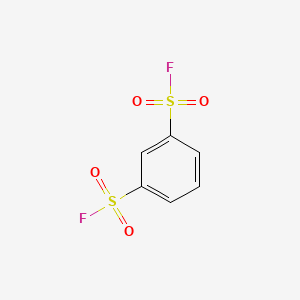
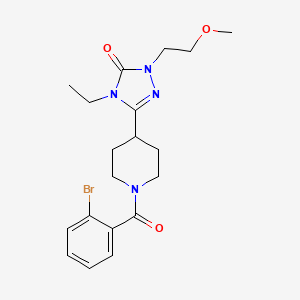

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2510655.png)
![6-ethyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2510656.png)
